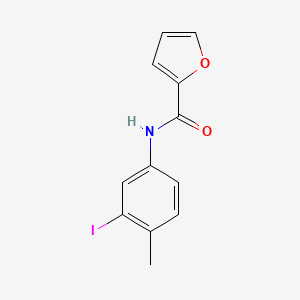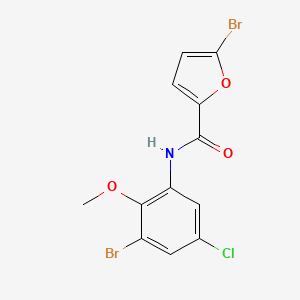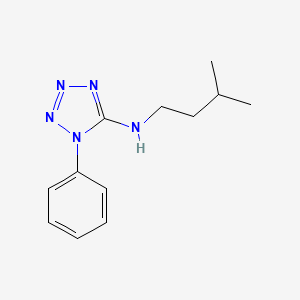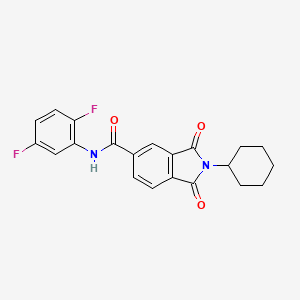
N-(3-iodo-4-methylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodo-4-methylphenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of furan carboxamides, which are known for their diverse biological activities. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities.
Mécanisme D'action
The exact mechanism of action of N-(3-iodo-4-methylphenyl)furan-2-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to activate the p53 signaling pathway, which is involved in apoptosis.
Biochemical and Physiological Effects:
N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to reduce inflammation and inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-iodo-4-methylphenyl)furan-2-carboxamide in lab experiments include its potent biological activities and its relatively simple synthesis method. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3-iodo-4-methylphenyl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to explore the potential use of this compound in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, the development of more soluble analogs of N-(3-iodo-4-methylphenyl)furan-2-carboxamide could improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(3-iodo-4-methylphenyl)furan-2-carboxamide involves the reaction of 3-iodo-4-methylphenyl isocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain pure N-(3-iodo-4-methylphenyl)furan-2-carboxamide.
Applications De Recherche Scientifique
N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been extensively studied for its potential use in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to exhibit anti-inflammatory and antiviral activities. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. N-(3-iodo-4-methylphenyl)furan-2-carboxamide has also been found to inhibit the replication of several viruses, including influenza virus and HIV.
Propriétés
IUPAC Name |
N-(3-iodo-4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPFFTLULGJHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodo-4-methylphenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)

![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)


![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)